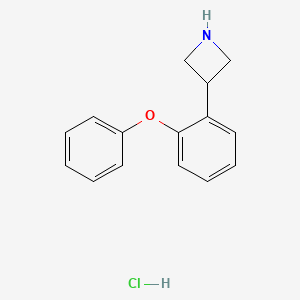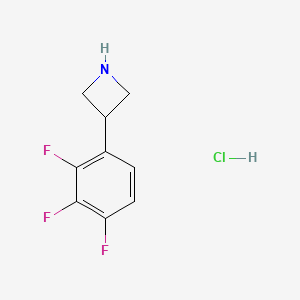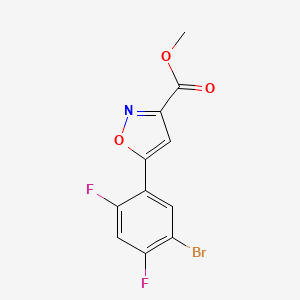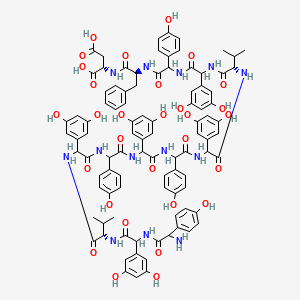
Tetra-(amido-PEG10-azide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-(amido-PEG10-azide) is a branched polyethylene glycol (PEG) linker with four terminal azide groups. This compound is primarily used in PEGylation processes via Click Chemistry, which is a method for attaching PEG chains to molecules to improve their solubility, stability, and bioavailability . The molecular formula of Tetra-(amido-PEG10-azide) is C105H204N16O48, and it has a molecular weight of approximately 2458.9 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetra-(amido-PEG10-azide) is synthesized through a series of chemical reactions involving the functionalization of PEG chains with azide groups. One common method involves the reaction of tetra-branched PEG with azide-functionalized reagents under mild conditions. The azide groups are introduced via nucleophilic substitution reactions, where a suitable leaving group on the PEG chain is replaced by an azide group .
Industrial Production Methods
In industrial settings, the production of Tetra-(amido-PEG10-azide) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-(amido-PEG10-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free methods are also available. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from the reaction of Tetra-(amido-PEG10-azide) with alkyne-functionalized molecules are triazole-linked PEGylated compounds. These products are highly stable and have improved solubility and bioavailability .
Wissenschaftliche Forschungsanwendungen
Tetra-(amido-PEG10-azide) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Wirkmechanismus
The mechanism of action of Tetra-(amido-PEG10-azide) involves its ability to undergo Click Chemistry reactions with alkyne-functionalized molecules. The azide groups on the compound react with alkynes to form stable triazole linkages, which enhance the solubility, stability, and bioavailability of the resulting PEGylated products . This mechanism is particularly useful in drug delivery systems, where PEGylation can improve the pharmacokinetics of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Tetra-(amido-PEG10-azide) is unique due to its four terminal azide groups, which allow for multiple PEGylation reactions. Similar compounds include other PEG linkers with different functional groups, such as:
Azido-PEG-acid: A PEG linker with a terminal azide group and a carboxylic acid group.
Azido-PEG-NHS ester: A PEG linker with a terminal azide group and an N-hydroxysuccinimide ester group.
Azido-PEG-amine: A PEG linker with a terminal azide group and an amine group.
These similar compounds have different functional groups that provide varying reactivity and applications, but Tetra-(amido-PEG10-azide) stands out due to its branched structure and multiple azide groups, making it highly versatile for PEGylation processes .
Eigenschaften
Molekularformel |
C105H204N16O48 |
|---|---|
Molekulargewicht |
2458.8 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C105H204N16O48/c106-118-114-9-21-130-29-37-138-45-53-146-61-69-154-77-85-162-93-89-158-81-73-150-65-57-142-49-41-134-33-25-126-17-5-110-101(122)1-13-166-97-105(98-167-14-2-102(123)111-6-18-127-26-34-135-42-50-143-58-66-151-74-82-159-90-94-163-86-78-155-70-62-147-54-46-139-38-30-131-22-10-115-119-107,99-168-15-3-103(124)112-7-19-128-27-35-136-43-51-144-59-67-152-75-83-160-91-95-164-87-79-156-71-63-148-55-47-140-39-31-132-23-11-116-120-108)100-169-16-4-104(125)113-8-20-129-28-36-137-44-52-145-60-68-153-76-84-161-92-96-165-88-80-157-72-64-149-56-48-141-40-32-133-24-12-117-121-109/h1-100H2,(H,110,122)(H,111,123)(H,112,124)(H,113,125) |
InChI-Schlüssel |
IKKIJAKFHVRGJA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)





![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)
